molecular formula C21H26ClN3O2 B11055217 1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-

1-Azabicyclo[2.2.2]octan-3-amine, N-[[4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-

Cat. No.: B11055217
M. Wt: 387.9 g/mol
InChI Key: OGFMEUJIVRADJO-UHFFFAOYSA-N
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Description

N-(1-AZABICYCLO[222]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE is a complex organic compound with a unique structure that combines a bicyclic amine and a substituted benzylamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE typically involves multiple steps, starting with the preparation of the bicyclic amine and the substituted benzylamine. The key steps include:

    Formation of the bicyclic amine: This can be achieved through a series of cyclization reactions starting from simple amines and aldehydes.

    Substitution reactions:

    Coupling reactions: The final step involves coupling the bicyclic amine with the substituted benzylamine under conditions that promote the formation of the desired amine bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzylamine moiety.

    Substitution: The chlorine atom on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a ligand for certain biological receptors, making it useful in the study of receptor-ligand interactions.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in the area of neuropharmacology.

    Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic amine moiety can interact with the active site of enzymes or receptors, while the substituted benzylamine can modulate the binding affinity and specificity. This dual interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-AZABICYCLO[2.2.2]OCT-3-YL)-N-{4-[(6-CHLORO-3-PYRIDYL)METHOXY]-3-METHOXYBENZYL}AMINE is unique due to its combination of a bicyclic amine and a substituted benzylamine, which provides a distinct set of chemical and biological properties not found in simpler compounds like dichloroaniline or 2,2’-bipyridyl.

Properties

Molecular Formula

C21H26ClN3O2

Molecular Weight

387.9 g/mol

IUPAC Name

N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C21H26ClN3O2/c1-26-20-10-15(11-23-18-13-25-8-6-17(18)7-9-25)2-4-19(20)27-14-16-3-5-21(22)24-12-16/h2-5,10,12,17-18,23H,6-9,11,13-14H2,1H3

InChI Key

OGFMEUJIVRADJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2CN3CCC2CC3)OCC4=CN=C(C=C4)Cl

Origin of Product

United States

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